molecular formula C25H28N2O5S B2537069 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866897-21-4

8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2537069
CAS No.: 866897-21-4
M. Wt: 468.57
InChI Key: CNYGYHNPZJUWJZ-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,4-dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom . Spirocyclic compounds are often used in medicinal chemistry due to their three-dimensional structure .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid, includes an oxygen and nitrogen-containing spirocyclic ring . The InChI code for this compound is 1S/C11H17NO5/c13-9(1-2-10(14)15)12-5-3-11(4-6-12)16-7-8-17-11/h1-8H2,(H,14,15) .


Physical and Chemical Properties Analysis

For similar compounds like 1,4-dioxa-8-azaspiro[4.5]decane, the boiling point is 108-110 °C (35 hPa), and the density is 1.117 g/cm3 . The compound 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4-oxobutanoic acid has a molecular weight of 243.26 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Quinoline derivatives are synthesized through various methods, contributing significantly to the field of medicinal chemistry due to their diverse biological activities. For example, the synthesis of quinoline derivatives has been explored for their potential as antimicrobial agents, with specific compounds demonstrating significant in vitro activity against various microorganisms (Agui et al., 1977). Moreover, transformations of oximes to quinolines, facilitated by certain catalysts, underscore the chemical versatility of the quinoline scaffold and its derivatives, opening pathways for the generation of novel compounds with potentially unique activities (Kusama et al., 1997).

Antibacterial Activity

The design and synthesis of novel quinoline derivatives with azaspiro units have shown promising antibacterial properties. A study highlighted the creation of quinoline compounds designed for the treatment of respiratory tract infections, demonstrating potent in vitro antibacterial activity against pathogens, including multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013). This suggests the potential of incorporating azaspiro decane and methoxyphenylsulfonyl motifs into quinoline cores to enhance antimicrobial efficacy.

Anticancer Activity

Quinolines possess a broad spectrum of biological activities, including anticancer properties. The structural diversity achievable by modifying the quinoline ring system enables the exploration of novel anticancer agents. Certain quinoline derivatives have been examined for their effectiveness in inhibiting key biological targets involved in cancer progression, such as tyrosine kinases and DNA repair mechanisms (Solomon & Lee, 2011). This highlights the relevance of quinoline-based compounds in the development of new anticancer therapies.

Safety and Hazards

Similar compounds like 1,4-dioxa-8-azaspiro[4.5]decane can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

8-[6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-3-18-4-9-22-21(16-18)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-5-19(30-2)6-8-20/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYGYHNPZJUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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